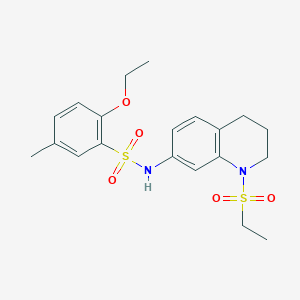
2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
: The compound 2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide is an interesting chemical entity with potential applications in various fields. It is characterized by its ethoxy group, ethylsulfonyl-tetrahydroquinolinyl moiety, and a methylbenzenesulfonamide structure.
准备方法
: Synthetic Routes and Reaction Conditions : This compound can be synthesized through multiple steps involving carefully controlled reactions. A common synthetic route involves:
Ethoxylation of an appropriate aromatic precursor.
Formation of the tetrahydroquinolinyl intermediate by reacting the ethoxylated precursor with suitable reagents under specific temperature and pH conditions.
Sulfonylation to introduce the ethylsulfonyl group.
Coupling reactions to attach the tetrahydroquinolinyl moiety to the ethoxylated intermediate.
Final sulfonamide formation by reacting with benzenesulfonyl chloride under anhydrous conditions, ensuring the presence of a base to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
: In an industrial setting, the production scale involves optimization of the reaction conditions to ensure higher yields and purity. Parameters like solvent choice, temperature, catalysts, and reaction time are meticulously controlled. Continuous flow reactors might be employed for better efficiency and consistent product quality.
化学反应分析
: Types of Reactions :
Oxidation
: This compound can undergo oxidation reactions primarily at the ethylsulfonyl group, leading to sulfone derivatives.
Reduction
: Reduction can target the quinoline ring, modifying its oxidation state.
Substitution
: Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic ring and the sulfonyl groups.
Common Reagents and Conditions
: Oxidation might involve agents like potassium permanganate or hydrogen peroxide under acidic conditions. Reduction could be achieved using lithium aluminum hydride or catalytic hydrogenation. Substitution reactions may require halogenating agents or nucleophiles like amines or alkoxides.
Major Products Formed
: Depending on the reaction, products can include sulfone derivatives, reduced quinoline analogs, or various substituted benzenesulfonamides.
科学研究应用
: This compound finds applications across multiple research domains:
Chemistry
: Used as an intermediate in the synthesis of more complex molecules.
Biology
: Acts as a potential ligand in studying receptor interactions.
Medicine
: May serve as a lead compound in drug discovery, particularly for its potential anti-inflammatory or anti-cancer properties.
Industry
: Applied in the development of specialty chemicals and advanced materials.
作用机制
: The mechanism through which this compound exerts its effects depends on the context of its application. In biological systems, it might interact with specific molecular targets like enzymes or receptors. The ethylsulfonyl and quinoline groups are likely involved in key interactions within biological pathways, modulating activity and leading to therapeutic effects.
相似化合物的比较
: When compared to other sulfonamide derivatives or tetrahydroquinoline-based compounds, 2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds might include:
2-ethoxy-N-(1-methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylbenzenesulfonamide
These analogs share structural similarities but differ in functional group positioning and substituent types, contributing to distinct chemical behaviors and applications. This compound’s particular arrangement and functional groups grant it distinct reactivity and potential utility in various fields.
属性
IUPAC Name |
2-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-27-19-11-8-15(3)13-20(19)29(25,26)21-17-10-9-16-7-6-12-22(18(16)14-17)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQRYSWGTKUBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

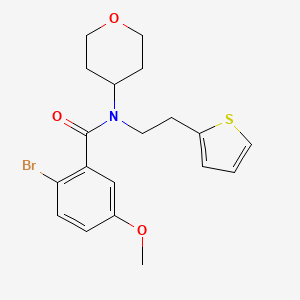

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)
![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)
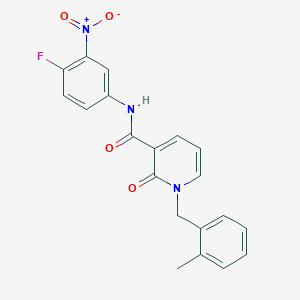
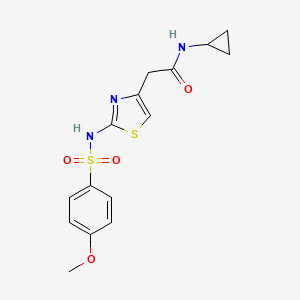
![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)
![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

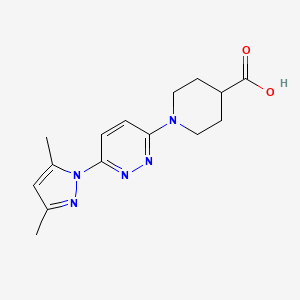
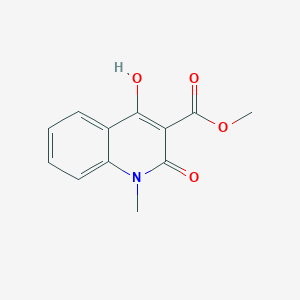

![1-butyl-4-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2497672.png)
